molecular formula C11H9NO3 B1623270 N,3-dihydroxynaphthalene-2-carboxamide CAS No. 22974-74-9

N,3-dihydroxynaphthalene-2-carboxamide

Cat. No. B1623270
CAS RN: 22974-74-9
M. Wt: 203.19 g/mol
InChI Key: BVXHPRFAVBFDIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

“N,3-dihydroxynaphthalene-2-carboxamide” can be synthesized through several methods, including the reduction of the corresponding nitro compound and carboxylation of the resulting amine. A series of twenty-two novel N - (disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives was synthesized and characterized as potential antimicrobial agents .


Molecular Structure Analysis

The molecular formula of “N,3-dihydroxynaphthalene-2-carboxamide” is C11H9NO3 . It has an average mass of 203.194 Da and a monoisotopic mass of 203.058243 Da .


Chemical Reactions Analysis

“N,3-dihydroxynaphthalene-2-carboxamide” has demonstrated potential in the treatment of other conditions such as fatigue and depression. It showed submicromolar (MICs 0.16–0.68 µM) activity against methicillin-resistant Staphylococcus aureus isolates .

Scientific Research Applications

Antimicrobial Activity

Several derivatives of N,3-dihydroxynaphthalene-2-carboxamide have shown significant antimicrobial activity. For instance, specific compounds have demonstrated higher activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and Mycobacterium tuberculosis than standard treatments like ampicillin or rifampicin. Notably, N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited enhanced antimycobacterial activity against M. avium subsp. paratuberculosis compared to rifampicin, suggesting potential applications in treating tuberculosis and other mycobacterial infections without significant cytotoxicity to human cells (Goněc et al., 2015).

Photosynthetic Electron Transport Inhibition

The inhibition of photosynthetic electron transport (PET) in spinach chloroplasts by derivatives of N,3-dihydroxynaphthalene-2-carboxamide highlights their potential as herbicidal agents. Specifically, compounds like N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide were found to be potent PET inhibitors, indicating their utility in agricultural settings to control unwanted plant growth (Goněc et al., 2017).

Antitrypanosomal Activity

The antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides against Trypanosoma brucei brucei suggests potential applications in treating trypanosomiasis. Compounds with specific trifluoromethylphenyl substitutions exhibited high biological activity, making them candidates for further research in antitrypanosomal therapeutics (Kos et al., 2018).

Mechanism of Action

Target of Action

N,3-Dihydroxynaphthalene-2-carboxamide (DHNCA) has been characterized as a potential antimicrobial agent . The primary targets of DHNCA are methicillin-resistant Staphylococcus aureus (MRSA) isolates and Mycobacterium tuberculosis .

Mode of Action

It has been observed that certain derivatives of dhnca show submicromolar activity against mrsa isolates . This suggests that DHNCA may interact with its targets in a way that inhibits their growth or survival.

Result of Action

DHNCA and its derivatives have demonstrated antimicrobial activity against MRSA isolates and M. tuberculosis . This suggests that the compound’s action results in the inhibition of these microorganisms.

properties

IUPAC Name

N,3-dihydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)12-15/h1-6,13,15H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHPRFAVBFDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414929
Record name N,3-dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dihydroxynaphthalene-2-carboxamide

CAS RN

22974-74-9
Record name N,3-dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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